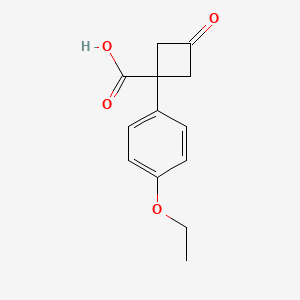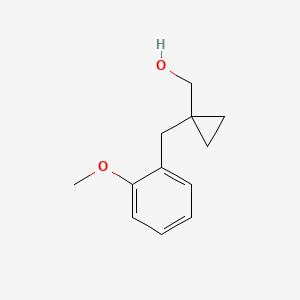
1-(3-Chloro-2-hydroxyphenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one is an organic compound with a unique structure that includes a chloro group, a hydroxy group, and two difluoro groups attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 3-chloro-2-hydroxybenzaldehyde with difluoroacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of 1-(3-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenyl derivatives. These products can have different properties and applications depending on the functional groups introduced .
Scientific Research Applications
1-(3-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one include:
- 1-(3-chloro-2-hydroxyphenyl)ethan-1-one
- 1-(3-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives .
Uniqueness
The uniqueness of 1-(3-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and difluoro groups can enhance the compound’s reactivity and stability, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C8H5ClF2O2 |
|---|---|
Molecular Weight |
206.57 g/mol |
IUPAC Name |
1-(3-chloro-2-hydroxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H5ClF2O2/c9-5-3-1-2-4(6(5)12)7(13)8(10)11/h1-3,8,12H |
InChI Key |
XIZGGZBNALUFLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


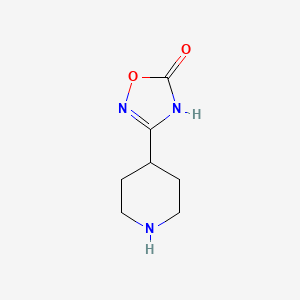
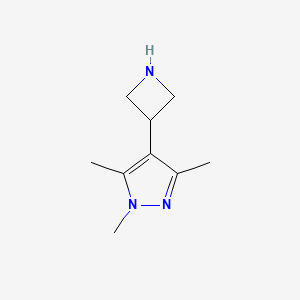
![1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine](/img/structure/B13596660.png)

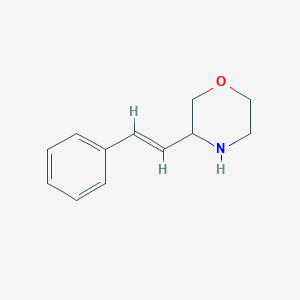
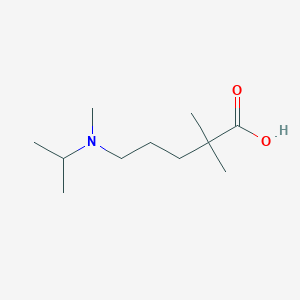
![methyl(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate,trifluoroaceticacid](/img/structure/B13596680.png)
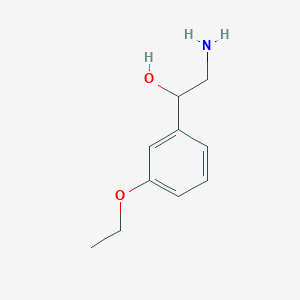
amine](/img/structure/B13596687.png)

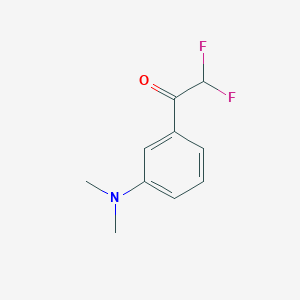
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13596729.png)
